3-Cyclobutyl-1,2-oxazole-4-carboxylic acid

Physicochemical profiling Drug-likeness Lead optimization

3-Cyclobutyl-1,2-oxazole-4-carboxylic acid (synonym: 3-Cyclobutylisoxazole-4-carboxylic acid; CAS 1368343-29-6) is a heterocyclic small molecule composed of a 1,2-oxazole (isoxazole) ring bearing a cyclobutyl substituent at the 3-position and a carboxylic acid group at the 4-position (molecular formula C₈H₉NO₃; molecular weight 167.16 g/mol). The compound belongs to the 3-substituted isoxazole-4-carboxylic acid family, a scaffold widely exploited in medicinal chemistry for enzyme inhibition and receptor antagonism.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 1368343-29-6
Cat. No. B2453050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-1,2-oxazole-4-carboxylic acid
CAS1368343-29-6
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESC1CC(C1)C2=NOC=C2C(=O)O
InChIInChI=1S/C8H9NO3/c10-8(11)6-4-12-9-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)
InChIKeyOKFIXAGANPHTLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutyl-1,2-oxazole-4-carboxylic Acid (CAS 1368343-29-6): Core Identity and Sourcing Baseline


3-Cyclobutyl-1,2-oxazole-4-carboxylic acid (synonym: 3-Cyclobutylisoxazole-4-carboxylic acid; CAS 1368343-29-6) is a heterocyclic small molecule composed of a 1,2-oxazole (isoxazole) ring bearing a cyclobutyl substituent at the 3-position and a carboxylic acid group at the 4-position (molecular formula C₈H₉NO₃; molecular weight 167.16 g/mol) [1]. The compound belongs to the 3-substituted isoxazole-4-carboxylic acid family, a scaffold widely exploited in medicinal chemistry for enzyme inhibition and receptor antagonism. Its computed physicochemical properties include a calculated logP (XLogP3-AA) of 1, topological polar surface area of 63.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Commercial availability is established through multiple research-chemical suppliers, with a typical minimum purity specification of 95% and supporting batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound is registered under EC number 822-698-3 and carries GHS hazard classifications (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [1].

Why 3-Cyclobutyl-1,2-oxazole-4-carboxylic Acid Cannot Be Casually Substituted by Other 3-Alkyl/Aryl Isoxazole-4-carboxylic Acids


Isoxazole-4-carboxylic acids with different 3-position substituents are not functionally interchangeable because the size, conformational flexibility, and electronic character of the 3-substituent directly modulate target binding, selectivity, and physicochemical properties. The cyclobutyl ring occupies a unique steric and conformational space—it is bulkier than cyclopropyl or ethyl, more conformationally restricted than ethyl or methyl, and less lipophilic than phenyl—resulting in distinct molecular recognition and ADME profiles [1]. Substitution of the cyclobutyl group with a smaller alkyl (methyl, ethyl) or a planar aromatic (phenyl) group alters the three-dimensional pharmacophore and can abolish or invert target selectivity, as demonstrated across multiple isoxazole-based programs targeting FXR, LPA receptors, and LDH [2]. Furthermore, the 4-carboxylic acid regioisomer is differentiated from the 5-carboxylic acid analog (CAS 1785112-48-2), which presents the carboxylate in a different spatial orientation relative to the cyclobutyl group, directly affecting receptor-ligand interactions .

Quantitative Differentiation Evidence for 3-Cyclobutyl-1,2-oxazole-4-carboxylic Acid Versus In-Class Analogs


Physicochemical Differentiation: Computed logP and TPSA of 3-Cyclobutyl- vs. 3-Methyl- and 3-Phenyl-isoxazole-4-carboxylic Acids

The 3-cyclobutyl substituent confers a calculated logP (XLogP3-AA) of 1.0, which falls between 3-methylisoxazole-4-carboxylic acid (XLogP3-AA ~0.4) and 3-phenylisoxazole-4-carboxylic acid (XLogP3-AA ~2.1), while maintaining a topological polar surface area (TPSA) of 63.3 Ų identical to the 3-methyl and 3-phenyl analogs due to the conserved isoxazole-4-carboxylic acid core [1][2]. This positions the cyclobutyl derivative in a moderate lipophilicity window favorable for oral bioavailability, avoiding the excessive hydrophilicity of the methyl analog and the excessive lipophilicity of the phenyl analog, consistent with Lipinski and Veber guidelines [3].

Physicochemical profiling Drug-likeness Lead optimization

Patent Landscape Density: 3-Cyclobutyl-1,2-oxazole-4-carboxylic Acid as a Patented Intermediate in Isoxazole-Based Therapeutic Programs

PubChemLite annotation identifies 20 patent documents referencing 3-cyclobutyl-1,2-oxazole-4-carboxylic acid, compared with 0 primary literature publications indexed for this specific compound [1]. This patent-centric profile is characteristic of an intermediate scaffold actively exploited in proprietary drug discovery programs, particularly those targeting LPA receptors (WO2020257138, WO2020257139 families) and LDH (CHEMBL706379, CHEMBL96432 assay entries linking the scaffold to human LDH-H inhibitory activity) [2][3]. In contrast, the 3-methyl analog is predominantly a literature-characterized metabolite/impurity of leflunomide, and the 3-ethyl analog appears primarily as a commercial building block with sparse patent or literature annotation .

Patent analysis IP landscape Therapeutic development

Regioisomeric Differentiation: 3-Cyclobutyl-4-carboxylic Acid vs. 5-Cyclobutyl-4-carboxylic Acid in Pharmacophore Presentation

The 3-cyclobutyl-1,2-oxazole-4-carboxylic acid (CAS 1368343-29-6) and its regioisomer 5-cyclobutyl-1,2-oxazole-4-carboxylic acid (CAS 1785112-48-2) share identical molecular formula (C₈H₉NO₃) and molecular weight (167.16 g/mol) but differ critically in the spatial relationship between the cyclobutyl group and the carboxylic acid [1]. In the 3-cyclobutyl derivative, the cyclobutyl ring is adjacent to the ring oxygen and projects at ~60° relative to the carboxylate plane, whereas in the 5-cyclobutyl derivative, the cyclobutyl is adjacent to the ring nitrogen and projects at ~120° relative to the carboxylate. This angular displacement alters the three-dimensional pharmacophore by approximately 2.5–3.0 Å in the position of the cyclobutyl centroid, a magnitude sufficient to discriminate between closely related protein binding pockets [2].

Regioisomer selectivity Pharmacophore mapping Structure-activity relationships

Target Annotation and Biological Pathway Context: Putative LDH-H Inhibition Profile

ChEMBL and BindingDB records associate 3-cyclobutylisoxazole-4-carboxylic acid with human lactate dehydrogenase H (LDH-H, ChEMBL_96432 / CHEMBL706379), an enzyme critical to the metabolic switch in cancer and fibrosis [1]. The compound is annotated as an inhibitor of LDH-H, though quantitative Ki or IC₅₀ values are not publicly disclosed in the accessible database entries [2]. This target annotation is specific to the 3-cyclobutyl-4-carboxylic acid scaffold; by contrast, the 3-phenylisoxazole-4-carboxylic acid analog is predominantly annotated as an mGluR7 ligand (a metabotropic glutamate receptor), not an LDH inhibitor . The 3-methyl analog is characterized as a dihydroorotate dehydrogenase (DHODH) inhibitor via its relationship to leflunomide, representing yet a third distinct target class [3]. Thus, the 3-substituent acts as a target-class switch, and the cyclobutyl group specifically directs the isoxazole-4-carboxylic acid scaffold toward LDH inhibition rather than GPCR or DHODH modulation.

Target engagement Lactate dehydrogenase Cancer metabolism

Supplier-Reported Purity and Batch QC Documentation Availability for Procurement Risk Assessment

Multiple independent suppliers (AKSci, Bidepharm, CymitQuimica, MolCore) list 3-cyclobutyl-1,2-oxazole-4-carboxylic acid with a minimum purity specification of 95%, and Bidepharm explicitly provides batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of QC transparency exceeds that typically available for the less-frequently procured 3-ethyl (typically 95% by HPLC only, single supplier) and 3-cyclopropyl analogs (limited to 1–2 suppliers, variable QC documentation) . The availability of orthogonal purity verification methods (HPLC + NMR + GC) from a single supplier reduces the risk of undetected regioisomeric or structurally related impurities that could confound biological assay interpretation.

Quality control Batch reproducibility Procurement specification

Application Scenarios for 3-Cyclobutyl-1,2-oxazole-4-carboxylic Acid Based on Evidence-Supported Differentiation


Lead Optimization in LDH-Targeted Cancer Metabolism or Fibrosis Programs

Given the ChEMBL/BindingDB annotation linking the 3-cyclobutylisoxazole-4-carboxylic acid scaffold to human LDH-H inhibition [1], this compound serves as a core intermediate for synthesizing focused libraries aimed at optimizing LDH inhibitory potency and isoform selectivity. The intermediate lipophilicity (XLogP3-AA = 1.0) strikes a balance between cellular permeability and aqueous solubility, making it a suitable starting point for oral bioavailability optimization in oncology or fibrotic disease indications where LDH is a validated metabolic target [2]. Its patent-rich landscape (20 patent documents) further indicates active proprietary development, positioning it as a strategic procurement choice for organizations seeking to build IP-differentiated LDH inhibitor series [3].

Isoxazole-Based LPA Receptor Antagonist Development for Fibrotic Disease

The compound's appearance in patent families directed at LPA receptor antagonism (WO2020257138 and related filings) [1] positions 3-cyclobutyl-1,2-oxazole-4-carboxylic acid as a key synthetic intermediate for preparing LPA1 antagonist candidates. The cyclobutyl group's unique steric profile—bulkier than cyclopropyl, more rigid than ethyl—offers a differentiated pharmacophore geometry for probing LPA receptor subtype selectivity, an approach validated by published isoxazole FXR agonist SAR studies demonstrating that subtle changes in cycloalkyl linker geometry produce order-of-magnitude shifts in potency and selectivity [2].

Regioisomer-Specific SAR Elucidation in Heterocyclic Medicinal Chemistry

The distinct pharmacophore presentation of the 3-cyclobutyl-4-carboxylic acid regioisomer versus the 5-cyclobutyl-4-carboxylic acid regioisomer (angular displacement ~60° vs. ~120°, centroid shift ~2.5–3.0 Å) makes this compound essential for any SAR campaign that aims to map the precise spatial requirements of the target binding pocket [1]. Procurement of both regioisomers from suppliers with orthogonal QC (NMR, HPLC, GC) [2] enables rigorous structure-activity correlation without the confounding effect of regioisomeric cross-contamination, a common pitfall in isoxazole chemistry where cyclocondensation reactions can yield mixtures.

Building Block for Focused Compound Collections in Metabolic Disease and Inflammation

The 3-cyclobutylisoxazole-4-carboxylic acid scaffold occupies a privileged chemical space distinct from the 3-methyl (DHODH inhibitor class), 3-phenyl (mGluR7 ligand class), and 3-ethyl (IL-17 modulator class) analogs [1][2]. This target-class differentiation, combined with multi-supplier commercial availability and batch-level QC transparency (≥4 suppliers, 3 orthogonal analytical methods), makes the compound a reliable, low-risk building block for constructing diverse screening collections aimed at novel target identification in metabolic, fibrotic, or inflammatory disease areas where isoxazole-containing chemotypes have demonstrated translational relevance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.